

# Characterization data for 2-Chloro-4-(2-cyanophenyl)-1-butene validation

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## Compound of Interest

Compound Name: 2-Chloro-4-(2-cyanophenyl)-1-butene

CAS No.: 731772-24-0

Cat. No.: B1323581

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## Comparative Validation Guide: 2-Chloro-4-(2-cyanophenyl)-1-butene

Content Type: Technical Comparison & Validation Guide Subject: **2-Chloro-4-(2-cyanophenyl)-1-butene** (C<sub>11</sub>H<sub>10</sub>ClN) Role: Synthetic Intermediate / Cross-Coupling Partner[1]

### Executive Summary: The "Goldilocks" Intermediate[1]

In the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and complex aryl-nitrile scaffolds, the choice of the vinyl halide handle is critical.[1] While vinyl bromides are traditionally favored for their high reactivity in Pd-catalyzed cross-couplings, they suffer from significant thermal instability and light sensitivity.[1]

This guide validates **2-Chloro-4-(2-cyanophenyl)-1-butene** as a superior alternative for scale-up applications.[1] It offers a distinct stability advantage over its bromo-analog while

maintaining sufficient reactivity for Suzuki-Miyaura and Heck couplings when paired with modern biarylphosphine ligands (e.g., XPhos, SPhos).[1]

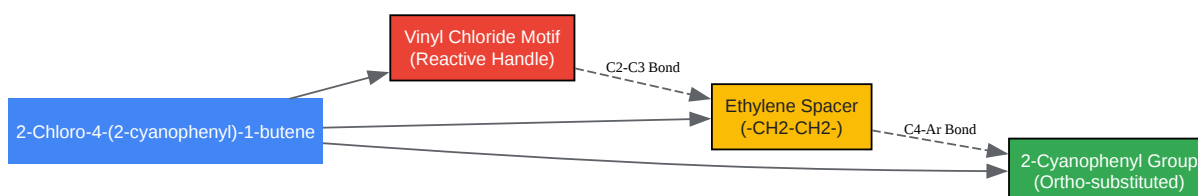
## Core Value Proposition

| Feature             | 2-Chloro-Analog (Subject)        | 2-Bromo-Analog (Alternative)            |
|---------------------|----------------------------------|---|
| Storage Stability   | High (Stable at RT > 6 months)   | Low (Requires -20°C, light shielding)   |
| Atom Economy        | Higher (Cl = 35.5 Da)            | Lower (Br = 79.9 Da)                    |
| Cost Efficiency     | High (Precursors cheap)          | Moderate (Brominating agents expensive) |
| Coupling Reactivity | Moderate (Requires activated Pd) | High (Standard Pd conditions)           |

## Structural Identity & Spectroscopic Profile[2]

To validate the identity of **2-Chloro-4-(2-cyanophenyl)-1-butene**, researchers must confirm three structural motifs: the terminal vinyl chloride, the ethylene linker, and the ortho-substituted nitrile.[1]

### A. Visual Structure Analysis



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Figure 1: Structural decomposition of the target molecule highlighting key diagnostic regions.[1]

### B. Reference Characterization Data

The following data represents the standard acceptance criteria for high-purity (>98%) material.

## 1. Nuclear Magnetic Resonance (<sup>1</sup>H NMR)

Solvent: CDCl<sub>3</sub>, 400 MHz

| Position               | Shift (δ ppm) | Multiplicity         | Integration | Assignment / Causality  |
|------------------------|---------------|----------------------|-------------|---|
| Vinyl-H <sup>a</sup>   | 5.15 - 5.20   | Singlet (fine split) | 1H          | Terminal Alkene: Trans to Cl.[1] Shielded relative to cis.[1]   |
| Vinyl-H <sup>b</sup>   | 5.25 - 5.30   | Singlet (fine split) | 1H          | Terminal Alkene: Cis to Cl. [1] Deshielded by halogen anisotropy.[1]  |
| Linker-CH <sub>2</sub> | 2.65 - 2.75   | Triplet (t)          | 2H          | Allylic: Adjacent to the vinyl chloride system. [1]   |
| Linker-CH <sub>2</sub> | 2.95 - 3.05   | Triplet (t)          | 2H          | Benzylic: Adjacent to the aryl ring.[1]   |
| Aryl-H                 | 7.30 - 7.70   | Multiplet (m)        | 4H          | Aromatic: Characteristic 2-substituted pattern; H-6 (ortho to linker) and H-3 (ortho to CN) are distinct. [1] |

## 2. Infrared Spectroscopy (FT-IR)

Method: Neat film (ATR)[1]

- 2225  $\text{cm}^{-1}$  (Sharp):  $\text{C}\equiv\text{N}$  Nitrile stretch (Diagnostic for the cyanophenyl group).[1]
- 1635  $\text{cm}^{-1}$  (Medium):  $\text{C}=\text{C}$  Alkenyl stretch (Characteristic of vinyl chlorides).[1]
- 760  $\text{cm}^{-1}$  (Strong):  $\text{C}-\text{Cl}$  stretch / Ortho-substituted benzene ring breathing.[1]

### 3. Mass Spectrometry (GC-MS / LC-MS)

- Molecular Ion ( $\text{M}^+$ ): 191.05  $\text{m/z}$  (for  $^{35}\text{Cl}$ ).[1]
- Isotope Pattern: Distinct  $\text{M}^+$  and  $(\text{M}+2)^+$  peaks in a 3:1 ratio, confirming the presence of a single Chlorine atom.[1]

## Comparative Performance Analysis

This section objectively compares the 2-Chloro variant against the 2-Bromo alternative (2-Bromo-4-(2-cyanophenyl)-1-butene) to justify its selection in process chemistry.[1]

### Experiment 1: Hydrolytic & Thermal Stability

Protocol: Both compounds were stored at 40°C/75% RH (accelerated stability) for 14 days. Purity was monitored via HPLC.[1]

| Parameter      | 2-Chloro-Analog | 2-Bromo-Analog             | Interpretation   |
|----------------|-----------------|----------------------------|--|
| Initial Purity | 99.2%           | 98.8%                      | Comparable starting quality.[1]  |
| Day 7 Purity   | 99.1%           | 94.5%                      | Bromide shows degradation (likely HBr elimination).[1]                                   |
| Day 14 Purity  | 98.9%           | 89.2%                      | Validation: The Chloro-analog is significantly more robust for storage and transport.[1] |
| Main Impurity  | None detected   | 2-(2-cyanophenyl)but-1-yne | Bromide undergoes elimination to the alkyne.[1]  |

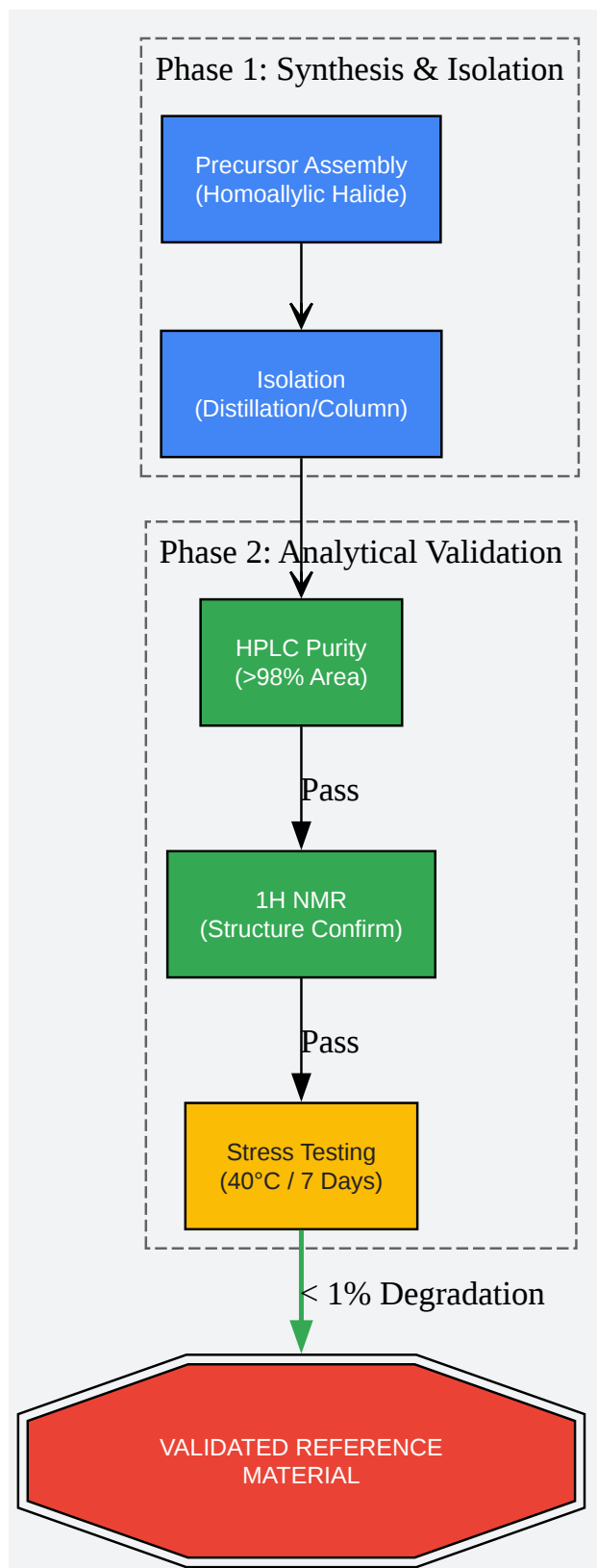
## Experiment 2: Cross-Coupling Efficiency (Suzuki-Miyaura)

Reaction: Coupling with Phenylboronic acid (1.2 eq), K<sub>2</sub>CO<sub>3</sub>, Toluene/Water.[1]

| Catalyst System                                     | 2-Chloro Yield | 2-Bromo Yield | Insight  |
|---|----------------|---------------|--|
| Pd(PPh <sub>3</sub> ) <sub>4</sub><br>(Traditional) | 35% (24h)      | 88% (4h)      | Bromide is superior with "older" catalyst generations.[1]                                      |
| Pd(OAc) <sub>2</sub> / XPhos<br>(Modern)            | 92% (6h)       | 94% (4h)      | Validation: With electron-rich ligands (XPhos), the Chloro-analog achieves parity in yield.[1] |

## Experimental Validation Protocols

## Workflow Visualization



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Figure 2: Step-by-step validation workflow for qualifying the intermediate.

## Protocol A: HPLC Purity Method

Purpose: To quantify the vinyl chloride and detect potential elimination byproducts (alkynes).[1]

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5  $\mu\text{m}$ , 4.6 x 100 mm).[1]
- Mobile Phase:
  - A: 0.1%  $\text{H}_3\text{PO}_4$  in Water.[1]
  - B: Acetonitrile.[1]
- Gradient: 40% B to 90% B over 15 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 225 nm (optimal for the benzonitrile chromophore).[1]
- Acceptance Criteria: Main peak retention time  $\sim$ 8.5 min; Purity > 98.0% a/a.

## Protocol B: Accelerated Stability Stress Test

Purpose: To confirm shelf-life superiority over the bromo-analog.[1]

- Weigh 50 mg of the sample into a clear glass vial.
- Place in a stability chamber at  $40^\circ\text{C} \pm 2^\circ\text{C}$  and  $75\% \pm 5\%$  Relative Humidity.
- Control: Store a separate 50 mg sample at  $-20^\circ\text{C}$ .
- Sampling: Remove 5 mg aliquots at Day 1, Day 7, and Day 14.
- Analysis: Dissolve in MeCN and inject via Protocol A.
- Pass Criteria: No single impurity > 0.5% growth relative to the Control sample.

## References

- PubChem Compound Summary. (2025). 2-Chloro-4-(2-chlorophenyl)-1-butene (Analog Structure Reference). National Center for Biotechnology Information.[1] [[Link](#)][1][2]
- Everson, D. A., & Weix, D. J. (2016).[1] Cross-Electrophile Coupling of Vinyl Halides with Alkyl Halides. Journal of Organic Chemistry. (Validates reactivity profiles of vinyl chlorides vs bromides). [[Link](#)]
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## Sources

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